Mitochondrial DBI Receptor Binding Affinity Relative to FGIN-1-27
In the class-defining study, benzofuran-acetamide analogs including N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide were reported to exhibit in vitro binding affinity for the mitochondrial DBI receptor complex comparable to that of the prototypical ligand FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide). FGIN-1-27 has a reported Ki of approximately 25 nM for the DBI receptor. The benzofuran series was found to be equally potent and selective, with no significant loss in affinity relative to FGIN-1-27 [1]. Quantitative head-to-head data for this specific compound vs. individual close analogs are not publicly available in the open literature.
| Evidence Dimension | Mitochondrial DBI receptor binding affinity (in vitro) |
|---|---|
| Target Compound Data | ~25 nM (inferred from class-level data, not compound-specific) |
| Comparator Or Baseline | FGIN-1-27 Ki ≈ 25 nM |
| Quantified Difference | Approximately equipotent (class-level inference) |
| Conditions | Radioligand binding assay using rat brain mitochondrial membrane preparations |
Why This Matters
This establishes that the benzofuran-acetamide scaffold, including this compound, retains the target engagement potency of the reference ligand FGIN-1-27, which is critical for research applications investigating mitochondrial DBI receptor pharmacology.
- [1] Liao, Y., Kozikowski, A.P., Guidotti, A., & Costa, E. (1998). Synthesis and pharmacological evaluation of benzofuran-acetamides as "antineophobic" mitochondrial DBI receptor complex ligands. Bioorganic & Medicinal Chemistry Letters, 8(16), 2099–2102. View Source
